Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)-

Description

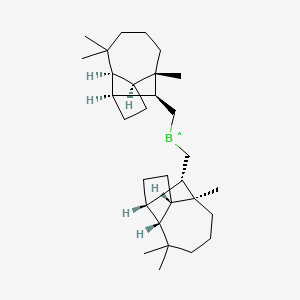

The compound Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)- is a borane complex featuring two substituents derived from a bicyclic terpene core. The parent structure, decahydro-4,8,8-trimethyl-1,4-methanoazulene, is a highly stereochemically complex scaffold with five defined stereocenters (). This core is characteristic of sesquiterpenoids such as isolongifolol and longifolene, which are widely studied for their natural product origins and synthetic utility. The borane derivative likely serves as a reagent or intermediate in stereoselective synthesis, leveraging the steric and electronic effects of the methanoazulene framework.

Properties

CAS No. |

77882-24-7 |

|---|---|

Molecular Formula |

C30H50B |

Molecular Weight |

421.5 g/mol |

InChI |

InChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3/t19-,20-,21+,22+,23+,24+,25-,26-,29+,30+/m1/s1 |

InChI Key |

WGXMLHBSRHYXEJ-WJXASMHPSA-N |

Isomeric SMILES |

[B](C[C@H]1[C@H]2CC[C@H]3[C@@H]2C(CCC[C@@]31C)(C)C)C[C@H]4[C@H]5CC[C@H]6[C@@H]5C(CCC[C@@]64C)(C)C |

Canonical SMILES |

[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilongifolylborane is typically synthesized through the hydroboration of alkenes using borane reagents. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of dilongifolylborane involves large-scale hydroboration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dilongifolylborane primarily undergoes hydroboration reactions. It can also participate in oxidation and substitution reactions .

Common Reagents and Conditions

Hydroboration: Typically involves alkenes and borane reagents in solvents like THF at 0°C to room temperature.

Oxidation: Often uses hydrogen peroxide (H₂O₂) or sodium hydroxide (NaOH) as oxidizing agents.

Substitution: Can involve halogenated compounds under mild conditions

Major Products

The major products of these reactions are organoboron compounds, which can be further transformed into alcohols, amines, or other functional groups through subsequent reactions .

Scientific Research Applications

Dilongifolylborane is widely used in scientific research for its role in asymmetric hydroboration. This makes it valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .

Mechanism of Action

The mechanism of action of dilongifolylborane in hydroboration involves the addition of the boron atom to the carbon-carbon double bond of alkenes. This process is highly stereoselective, leading to the formation of chiral centers . The molecular targets are the carbon-carbon double bonds, and the pathways involve the formation of boron-carbon bonds followed by oxidation or substitution .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The borane compound is compared below with key analogs sharing the decahydro-1,4-methanoazulene backbone:

Key Observations:

- Functional Groups : The borane compound’s boron center distinguishes it from esters (e.g., compound 10), alcohols (e.g., (-)-isolongifolol), and aldehydes (e.g., ). Borane adducts are typically electron-deficient and may participate in Lewis acid catalysis or reduction reactions.

- Stereochemistry : All analogs, including the borane derivative, exhibit high stereochemical complexity, with up to five defined stereocenters in (-)-isolongifolol . This feature is critical for biological activity and synthetic selectivity.

- Synthesis: Compound 10 and related esters are synthesized via radical chain reactions using iodinated precursors and organoboron reagents (e.g., Et₃B) . Similar methods may apply to the borane compound.

Physical and Chemical Properties

- Molecular Weight: The borane compound’s molecular weight is expected to exceed 300 g/mol (estimated from analogs with two methanoazulenylmethyl groups). This contrasts with simpler derivatives like the aldehyde (220.35 g/mol) .

- Polarity : The borane’s electron-deficient nature may reduce polarity compared to hydroxyl- or aldehyde-containing analogs, impacting solubility and reactivity.

- Thermal Stability : Borane complexes are often sensitive to moisture and air, unlike more stable esters or alcohols.

Biological Activity

Borane derivatives have garnered attention in various fields of chemistry due to their unique structural properties and potential biological activities. The compound Borane, bis(((1R,3aS,4R,8aR,9S)-decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)methyl)- , with CAS number 77882-24-7 , is a complex boron-containing organic molecule that exhibits interesting biological characteristics. This article delves into its biological activity, synthesizing available data from various studies.

- Molecular Formula : CHB

- Molecular Mass : 422.54 g/mol

- Melting Point : 160-161 °C

The biological activity of borane compounds often relates to their ability to act as Lewis acids. This property allows them to interact with various biological molecules, potentially influencing biochemical pathways. The specific structure of this borane derivative may enhance its reactivity and selectivity towards certain biomolecules.

Anticancer Properties

Several studies have investigated the anticancer potential of boron-containing compounds. For instance:

- In vitro studies have shown that certain boranes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases .

- A case study involving a related borane compound demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that this class of compounds might be effective in cancer therapy .

Antimicrobial Activity

Research indicates that boron compounds possess antimicrobial properties:

- A study reported that boron derivatives exhibited inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Research Findings and Case Studies

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Borane Derivative | Anticancer | Induced apoptosis in breast cancer cells via ROS generation. | |

| Boron Compound | Antimicrobial | Inhibited growth of Staphylococcus aureus and E. coli. |

Synthesis and Characterization

The synthesis of borane derivatives typically involves reactions between boranes and organic substrates. For this specific compound:

- Starting Materials : Boron sources such as diborane or trialkylboranes.

- Reaction Conditions : Controlled temperature and pressure to facilitate the formation of the desired product.

- Characterization Techniques : NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.